MI 2 MALT1 inhibitor

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

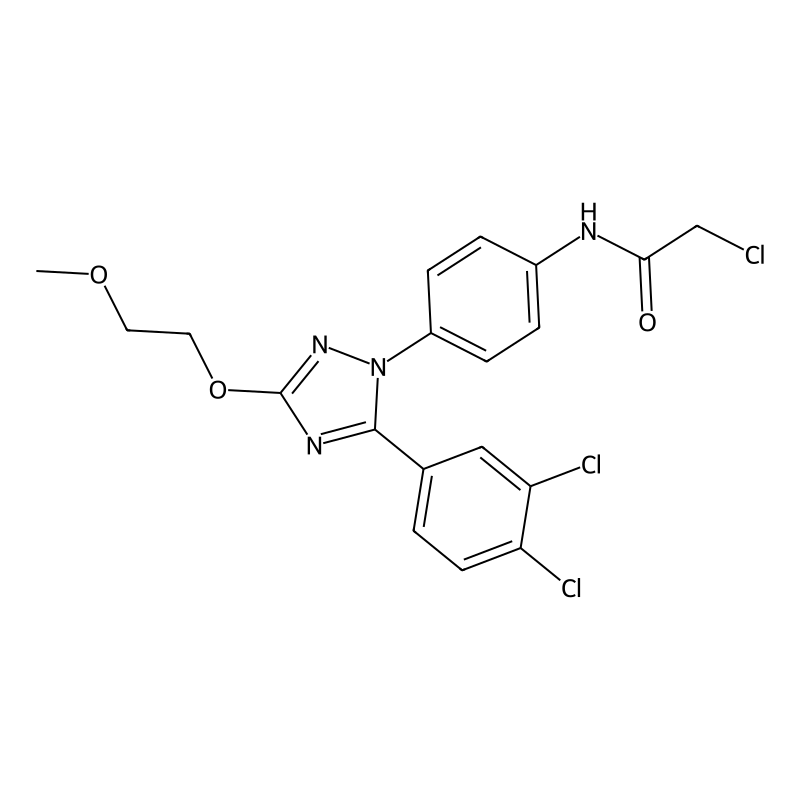

MI 2 MALT1 inhibitor is a small molecule compound designed to irreversibly inhibit the activity of mucosa-associated lymphoid tissue lymphoma translocation protein 1. This protein plays a crucial role in the signaling pathways of certain types of lymphomas, particularly activated B cell-like diffuse large B cell lymphoma, which is known for its resistance to conventional chemotherapy. The molecular formula of MI 2 is C₁₉H₁₇Cl₃N₄O₃, and it has a molecular weight of 455.72 g/mol. The compound exhibits significant cellular permeability and selectively targets MALT1-dependent cell lines, showing promise in treating specific malignancies associated with MALT1 dysregulation .

MI-2 acts by irreversibly binding to the catalytic cysteine residue of MALT1, inhibiting its protease activity []. This disrupts the downstream NF-κB signaling pathway, which is critical for the survival and proliferation of MALT1-dependent cancer cells [, ]. Studies have shown that MI-2 effectively suppresses NF-κB activity, hinders c-REL nuclear localization, and downregulates NF-κB target genes in MALT1-dependent cancer cells [].

Mechanism of Action

MALT1 functions as a protease, an enzyme that cleaves other proteins. MI-2 binds directly and irreversibly to MALT1, suppressing its protease activity []. This leads to the downregulation of NF-κB signaling, which is abnormally active in certain cancers, particularly activated B-cell like diffuse large B-cell lymphoma (ABC-DLBCL) []. ABC-DLBCL is an aggressive form of non-Hodgkin's lymphoma with limited treatment options.

Studies have shown that MI-2 effectively inhibits MALT1-mediated cleavage of its substrates within ABC-DLBCL cells []. This disrupts the signaling cascade initiated by MALT1, ultimately leading to the inhibition of cell proliferation and survival in MALT1-dependent cancer cells [, ].

Preclinical Studies

MI-2 has demonstrated promising results in preclinical studies. It exhibits excellent cell penetration and selective growth inhibition against MALT1-dependent ABC-DLBCL cell lines []. Furthermore, MI-2 effectively suppressed the growth of human ABC-DLBCL xenografts in mice, suggesting its potential for in vivo therapy []. Additionally, MI-2 has shown efficacy against primary human ABC-DLBCLs ex vivo, highlighting its potential application in human patients [].

The primary mechanism of action for MI 2 involves its ability to covalently modify the MALT1 protein. This modification occurs through the reactive chloromethyl amide group present in its structure, which facilitates the irreversible binding to MALT1. Liquid chromatography-mass spectrometry analyses have demonstrated that upon treatment with MI 2, the molecular weight of MALT1 shifts, indicating successful covalent attachment of the inhibitor . The compound's inhibitory effect is validated through various biochemical assays that measure the suppression of MALT1-mediated substrate cleavage and subsequent downstream signaling effects, such as inhibition of nuclear factor kappa-light-chain-enhancer of activated B cells activity .

MI 2 has been shown to effectively inhibit the growth of specific lymphoma cell lines that are dependent on MALT1 for survival. In vitro studies indicate that MI 2 exhibits a GI50 (growth inhibition at 50%) value as low as 0.2 μM in sensitive cell lines such as HBL-1 and TMD8. Importantly, it does not affect cell lines that are not reliant on MALT1, demonstrating its selectivity . In vivo studies further support its potential therapeutic role, as MI 2 has been effective in reducing tumor growth in xenograft models of ABC-DLBCL without exhibiting significant toxicity to normal tissues .

The synthesis of MI 2 involves several key steps that typically include the formation of the chloromethyl amide moiety and subsequent coupling reactions to build the final compound structure. While specific synthetic routes may vary, they generally leverage established organic chemistry techniques such as amide formation and aryl coupling reactions. The detailed synthetic pathway is often proprietary or unpublished but typically follows standard protocols for small molecule drug synthesis .

MI 2 is primarily being explored for its therapeutic potential in treating activated B cell-like diffuse large B cell lymphoma and possibly other malignancies characterized by aberrant MALT1 activity. Its ability to selectively inhibit MALT1 makes it a candidate for further clinical development aimed at improving outcomes for patients with this aggressive form of cancer . Additionally, it may serve as a valuable research tool for studying MALT1 function and signaling pathways in various biological contexts.

Interaction studies have demonstrated that MI 2 binds directly to the paracaspase domain of MALT1, leading to its functional inhibition. These interactions have been characterized using biochemical assays that assess substrate cleavage and downstream signaling outcomes . Notably, MI 2 shows minimal cross-reactivity with other caspases, highlighting its specificity for MALT1. This selectivity is critical for minimizing off-target effects and enhancing therapeutic efficacy in clinical settings.

Several compounds exhibit similar mechanisms of action or target related pathways but differ in their specificity or structural features. Below are some notable examples:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Telaprevir | Inhibits NS3/4A protease of hepatitis C virus | Directly targets viral protease |

| Carfilzomib | Proteasome inhibitor | Broad-spectrum proteasome inhibition |

| Z-VRPR-FMK | Peptide inhibitor for caspases | Larger size limits cellular permeability |

| MLN4924 | Inhibits NEDD8-activating enzyme | Targets ubiquitin-proteasome pathway |

MI 2 stands out due to its specific targeting of MALT1's protease function while maintaining excellent cellular permeability and minimal toxicity to normal cells . This specificity allows MI 2 to be potentially more effective against cancers driven by MALT1 dysregulation compared to broader inhibitors like carfilzomib.

Core Structural Features

The mucosa-associated lymphoid tissue lymphoma translocation protein 1 inhibitor compound exhibits a complex molecular architecture characterized by multiple distinct structural domains that contribute to its inhibitory activity. The compound possesses a molecular weight of 455.73 grams per mole and maintains a purity greater than 98% in commercial preparations. The Chemical Abstracts Service registry number 1047953-91-2 uniquely identifies this compound in chemical databases.

The molecular formula C19H17Cl3N4O3 reveals the presence of three chlorine atoms, four nitrogen atoms, and three oxygen atoms within the carbon framework. Nuclear magnetic resonance spectroscopy studies have demonstrated that the compound exists in a specific conformational state that enables optimal binding to target proteins. The heteronuclear single-quantum coherence nuclear magnetic resonance spectroscopy analysis revealed characteristic slow exchange patterns indicative of robust protein-ligand interactions.

Table 1: Fundamental Chemical Properties of Mucosa-associated lymphoid tissue lymphoma translocation protein 1 Inhibitor Compound-2

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 455.73 g/mol | |

| Molecular Formula | C19H17Cl3N4O3 | |

| Chemical Abstracts Service Number | 1047953-91-2 | |

| Purity | >98% | |

| Physical Form | Beige solid | |

| 50% Inhibitory Concentration | 5.8 μM |

The three-dimensional structure analysis through molecular docking studies using AutoDock 4.2 software revealed optimal binding conformations within the active site cleft of the target protein. The computational modeling identified multiple favorable binding poses with similar docking scores, indicating conformational flexibility that enhances binding affinity. X-ray crystallographic data of the target protein provided the structural framework for understanding the precise molecular interactions.

Synthetic Routes and Optimization

The synthetic pathway for producing mucosa-associated lymphoid tissue lymphoma translocation protein 1 inhibitor compound-2 involves multi-step organic synthesis procedures that construct the triazole core and introduce the necessary functional groups. Recent structure-activity relationship studies have identified five focused compound libraries based on the chemical structure, revealing critical insights into synthetic optimization strategies.

The triazole core construction represents a fundamental synthetic challenge that has been addressed through various methodological approaches. Copper-catalyzed [3+2] cycloaddition reactions provide efficient pathways for triazole formation, with regioselective 1,3-dipolar cycloaddition occurring between nitro-olefin precursors and azide compounds. The reaction mechanism proceeds through transition metal complex promotion, followed by copper(II) catalyst stabilization and subsequent proton elimination to yield the desired triazole products.

Alternative synthetic approaches employ three-component reactions utilizing aldehydes, amines, and Bestmann Ohira reagents as starting materials. These metal-free synthetic routes achieve yields ranging from 47% to 63% under mild reaction conditions. The mechanism involves amine oxidation through electron transfer processes, followed by [3+2] cycloaddition with alpha-diazo compounds and final oxidation to form the triazole ring system.

Table 2: Synthetic Methodologies for 1,2,4-Triazole Core Construction

Structure-activity relationship optimization studies have demonstrated that the 2-methoxyethoxy side chain exhibits minimal impact on biological activity and can be replaced with alternative functionalized groups while maintaining or enhancing potency. Systematic investigations revealed that compounds bearing terminal hydroxyl groups as side chains displayed enhanced activities against the target protein. The replacement of the triazole core with pyrazole structures proved tolerable, although modifications at other molecular sites resulted in detrimental effects on activity.

Parallel synthesis methodologies utilizing 12-well synthesizer systems have enabled efficient production of analog compounds for structure-activity relationship studies. The synthetic strategy involves treating 3-mercapto-1,2,4-triazole derivatives with chloro-N-aryl-acetamide derivatives in the presence of inorganic bases in dimethylformamide solvent, achieving moderate to good yields.

Key Functional Groups: Chloromethyl Amide and Triazole Core

The chloromethyl amide functionality serves as the primary reactive center responsible for the compound's irreversible inhibitory mechanism. Liquid chromatography-mass spectrometry analysis has confirmed covalent modification of the target protein, with mass spectral data showing an increase of 419.1 daltons corresponding to addition of the inhibitor minus the chloride group. This finding indicates that the compound forms covalent bonds through nucleophilic displacement of the chloride leaving group.

The active site cysteine residue Cys464 represents the primary target for covalent modification, as demonstrated through studies with active site mutants. Liquid chromatography-mass spectrometry experiments performed with the Cys464Ala mutant revealed markedly reduced covalent binding, confirming the specificity of the chloromethyl amide for this particular residue. Molecular docking studies positioned the chloromethyl group in close proximity to the active site cysteine, consistent with covalent bond formation between these functional groups.

The 1,2,4-triazole core provides essential binding interactions and structural rigidity that optimizes protein-ligand contacts. Nuclear magnetic resonance chemical shift perturbation studies identified specific resonances corresponding to the protein-inhibitor complex, demonstrating direct binding interactions. The triazole nitrogen atoms participate in hydrogen bonding networks that stabilize the binding complex and contribute to selectivity over related protease families.

Table 3: Functional Group Contributions to Biological Activity

The dichlorophenyl substituent contributes significant hydrophobic binding energy through van der Waals interactions with nonpolar amino acid residues in the binding pocket. Computational analysis revealed that this aromatic system occupies a well-defined hydrophobic cleft that enhances binding affinity and specificity. The electron-withdrawing nature of the chlorine substituents modulates the electronic properties of the aromatic ring, influencing both binding interactions and chemical reactivity.

The methoxyethoxy side chain provides aqueous solubility while maintaining favorable pharmacological properties. Structure-activity relationship studies demonstrated that this polar appendage can be modified or replaced without significant loss of activity, indicating its primary role in compound solubility rather than direct protein binding. Alternative polar substituents, particularly those containing terminal hydroxyl groups, have shown enhanced activity profiles compared to the original methoxyethoxy configuration.

Investigation of analog compounds revealed that the chloromethyl amide group is not conserved among all active analogs, suggesting that the common chemical scaffold provides specificity rather than the reactive electrophile alone. This finding indicates that multiple binding modes may contribute to the overall inhibitory activity, with the triazole core serving as the primary recognition element for protein binding selectivity.

MI 2 MALT1 inhibitor represents a significant advancement in the development of targeted therapeutics for mucosa-associated lymphoid tissue lymphoma translocation protein 1 inhibition [1]. This small molecule compound, with the chemical name 2-Chloro-N-[4-[5-(3,4-dichlorophenyl)-3-(2-methoxyethoxy)-1H-1,2,4-triazol-1-yl]phenylacetamide, demonstrates distinctive pharmacological characteristics that establish its utility as a research tool and potential therapeutic agent [1] [7].

The compound exhibits a molecular weight of 455.72 grams per mole with the molecular formula C19H17Cl3N4O3 [1] [7]. The high purity specification of ≥98% ensures consistent experimental results across research applications [1] [7]. The compound demonstrates excellent solubility properties, achieving 100 millimolar concentration in dimethyl sulfoxide and 20 millimolar in ethanol, facilitating diverse experimental protocols [7].

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 455.72 g/mol | [1] [7] |

| Chemical Formula | C19H17Cl3N4O3 | [1] [7] |

| Purity | ≥98% | [1] [7] |

| Solubility in DMSO | 100 mM (45.57 mg/mL) | [7] |

| Solubility in Ethanol | 20 mM (9.11 mg/mL) | [7] |

| IC50 (MALT1) | 5.84 μM | [1] [3] [7] |

| CAS Number | 1047953-91-2 | [7] |

Irreversible Inhibition Mechanism

MI 2 demonstrates a distinctive irreversible inhibition mechanism that fundamentally differentiates it from reversible inhibitors in the field [3] [4]. The compound features direct binding to mucosa-associated lymphoid tissue lymphoma translocation protein 1 and irreversibly suppresses protease function through covalent modification [1] [3]. This mechanism relies on the presence of a chloromethyl amide functional group that forms permanent bonds with the target enzyme [4].

The irreversible nature of inhibition becomes evident through time-dependent studies where mucosa-associated lymphoid tissue lymphoma translocation protein 1 was preincubated with different concentrations of MI 2 for varying durations [4]. The percent mucosa-associated lymphoid tissue lymphoma translocation protein 1 inactivation increased progressively with time, reaching plateaus near the end of each test period, consistent with covalent and irreversible inhibition kinetics [4]. Higher concentrations demonstrated greater inactivation rates and faster saturation kinetics, supporting the irreversible binding model [4].

In contrast to MI 2, the active analog MI-2A2, which lacks the chloromethyl amide group, showed no evidence of cumulative inhibition, demonstrating only reversible inhibition characteristics [4]. Notably, MI 2 achieved close to 100% inhibition under optimal conditions, whereas MI-2A2 with a lower IC50 value only reached approximately 50% inhibition [4]. The irreversible kinetics contribute significantly to the more potent effects observed in cell-based assays compared to analogs that bind only reversibly [4].

The mechanism involves the formation of a covalent bond between the chloromethyl amide electrophile and nucleophilic residues within the active site of mucosa-associated lymphoid tissue lymphoma translocation protein 1 [4]. This permanent modification renders the enzyme permanently inactive, explaining the prolonged biological effects observed even after compound washout from cellular systems [4].

Selectivity and Specificity in MALT1 Targeting

MI 2 exhibits exceptional selectivity for mucosa-associated lymphoid tissue lymphoma translocation protein 1 over related proteases, establishing it as a highly specific inhibitor [4] [6]. Comprehensive selectivity profiling against structurally related caspase family members revealed minimal activity against caspase-3, caspase-8, and caspase-9 [4]. The compound displayed negligible inhibition of caspase-3/7 activity and did not induce apoptosis in cell-based assays at concentrations that effectively suppress mucosa-associated lymphoid tissue lymphoma translocation protein 1 [4].

Extended selectivity studies evaluated MI 2 activity against a comprehensive panel of 26 cysteine proteases, including various caspases and cathepsins [6]. The results demonstrated that MI 2 exhibited minimal activity against these proteases, inhibiting only 3 of the 26 enzymes by more than 50% at 100 nanomolar concentration [6]. Importantly, this inhibition occurred at concentrations 10-fold higher than required for mucosa-associated lymphoid tissue lymphoma translocation protein 1 inhibition, indicating excellent biochemical selectivity [6].

| Target Enzyme | IC50/Inhibition | Selectivity | Reference |

|---|---|---|---|

| MALT1 | 5.84 μM | Primary target | [3] [4] |

| Caspase-3 | Minimal activity | High selectivity | [4] |

| Caspase-8 | Minimal activity | High selectivity | [4] |

| Caspase-9 | Minimal activity | High selectivity | [4] |

| Other Cysteine Proteases (26 tested) | ≤50% inhibition at 100 nM (only 3/26 affected) | Excellent selectivity | [6] |

The specificity extends to substrate recognition patterns, where mucosa-associated lymphoid tissue lymphoma translocation protein 1 demonstrates stringent requirements for cleaving after arginine residues with striking peptide length constraints for efficient hydrolysis [18]. This substrate specificity contributes to the selective effects observed with MI 2 treatment, as the compound specifically blocks the unique proteolytic activity of mucosa-associated lymphoid tissue lymphoma translocation protein 1 without interfering with other cellular proteases [18].

The compound effectively inhibits mucosa-associated lymphoid tissue lymphoma translocation protein 1-mediated cleavage of known substrates including cylindromatosis, BCL10, A20, and RelB [26] [27] [28]. MI 2 treatment results in dose-dependent decreases in mucosa-associated lymphoid tissue lymphoma translocation protein 1-mediated substrate cleavage, evidenced by increased levels of uncleaved substrate proteins and decreased levels of cleaved fragments [4] [29].

Cellular Uptake and Bioavailability

MI 2 demonstrates exceptional cellular uptake properties that contribute significantly to its biological efficacy [4]. Liquid chromatography-mass spectrometry analysis revealed remarkable intracellular accumulation, with 18- to 30-fold increases in MI 2 intracellular concentration compared to extracellular levels [4]. When cells were exposed to 0.02, 0.2, or 2 micromolar MI 2 for 2 hours and subsequently washed, the intracellular concentrations consistently exceeded input concentrations by substantial margins [4].

Detailed pharmacokinetic studies in HBL-1 cells exposed to 0.2 micromolar MI 2 revealed intracellular concentrations reaching 5 micromolar, which closely approximates the calculated in vitro IC50 value [4]. This substantial accumulation explains the enhanced potency observed in cellular assays compared to biochemical assays using purified enzyme [4]. The cellular accumulation follows time-dependent kinetics, with measurements at 30 minutes and 2, 6, 12, 24, and 48 hours demonstrating progressive intracellular retention [4].

| Cell Line | GI50 (μM) | Cellular Accumulation | Reference |

|---|---|---|---|

| HBL-1 | 0.2 | 18-30 fold increase | [4] |

| TMD8 | 0.5 | Similar to HBL-1 | [4] |

| OCI-Ly3 | 0.4 | Similar to HBL-1 | [4] |

| OCI-Ly10 | 0.4 | Similar to HBL-1 | [4] |

| U2932 (MALT1-independent) | Resistant | Not reported | [4] |

| HLY-1 (MALT1-independent) | Resistant | Not reported | [4] |

| GCB-DLBCL lines | Resistant | Not reported | [4] |

The compound demonstrates selective cellular uptake in mucosa-associated lymphoid tissue lymphoma translocation protein 1-dependent cell lines compared to mucosa-associated lymphoid tissue lymphoma translocation protein 1-independent cell lines [4]. Growth inhibition by MI 2 showed marked selectivity for mucosa-associated lymphoid tissue lymphoma translocation protein 1-dependent cell lines, while mucosa-associated lymphoid tissue lymphoma translocation protein 1-independent activated B cell-like diffuse large B cell lymphoma cell lines and germinal center B cell-like diffuse large B cell lymphoma cell lines demonstrated resistance [4].

The bioavailability characteristics include excellent cell membrane permeability, allowing rapid equilibration across cellular membranes [14]. The compound concentration within human activated B cell-like diffuse large B cell lymphoma cells enables effective inhibition of mucosa-associated lymphoid tissue lymphoma translocation protein 1 function at submicromolar concentrations [14]. This enhanced cellular bioavailability results from favorable physicochemical properties that facilitate passive diffusion across lipid bilayers [14].

Metabolic Stability and Resistance Profile

MI 2 exhibits remarkable metabolic stability characteristics that contribute to its sustained biological activity [4]. The irreversible binding mechanism ensures prolonged target engagement even after compound clearance from the cellular environment [4]. Studies monitoring intracellular MI 2 concentrations over extended periods revealed that virtually no detectable free compound remained within cells after 12 hours, indicating complete binding to target proteins [4].

Despite the absence of free compound after 12 hours, recovery of cell proliferation only became evident after 48 hours following exposure to growth inhibitory concentrations [4]. This extended recovery period reflects the time required for new protein synthesis to replace irreversibly modified mucosa-associated lymphoid tissue lymphoma translocation protein 1 [4]. The prolonged biological effects result from the permanent nature of target modification rather than sustained compound exposure [4].

| Parameter | Value/Result | Significance | Reference |

|---|---|---|---|

| Intracellular Concentration (0.2 μM input) | 5 μM (25-fold increase) | High cellular accumulation | [4] |

| Time to Undetectable Free Drug | 12 hours | Persistent inhibition | [4] |

| Cell Recovery Time | >48 hours | Long-lasting effect | [4] |

| Irreversible Binding | Yes - covalent chloromethyl amide | Permanent target engagement | [3] [4] |

| Resistance Mechanism | No known resistance mutations in MALT1 pathway | Overcomes BTK/PLCG2 resistance | [10] |

The resistance profile of MI 2 demonstrates significant advantages over other targeted therapies [10]. Mutations in mucosa-associated lymphoid tissue lymphoma translocation protein 1 or downstream signaling elements have not been described as mechanisms of resistance, suggesting that targeting mucosa-associated lymphoid tissue lymphoma translocation protein 1 could overcome common resistance mechanisms [10]. The compound remains active against disease that has developed resistance to other therapeutic approaches, including ibrutinib-resistant chronic lymphocytic leukemia [10].

The chemical compound MI-2 MALT1 inhibitor demonstrates a unique mechanism of action through direct covalent binding to the paracaspase domain of mucosa-associated lymphoid tissue lymphoma translocation protein 1 [1]. Nuclear magnetic resonance spectroscopy studies have revealed that MI-2 engages in a robust interaction with the MALT1 paracaspase domain, specifically targeting residues 329-728 [1]. The binding pattern exhibits characteristics of slow exchange on the nuclear magnetic resonance timescale, indicating a stable protein-inhibitor complex formation [1].

The covalent nature of MI-2 binding has been conclusively demonstrated through liquid chromatography-mass spectrometry analysis, which shows a molecular weight shift of 419.1 Da in the MALT1 paracaspase domain upon MI-2 treatment [1]. This mass increase corresponds to the addition of MI-2 minus the chloride group, confirming the formation of a covalent bond between the inhibitor and the target protein [1]. The specific target residue has been identified as cysteine-464 within the active site of the paracaspase domain [1]. When MALT1 active site mutant C464A was tested, markedly reduced covalent binding was observed, confirming that cysteine-464 is the primary site of MI-2 modification [1].

Molecular docking studies using the crystal structure of MALT1 have provided structural insights into the binding mode [1] [2]. The top-ranked docking poses consistently show MI-2 positioned within the active site cleft, with its chloromethyl group positioned in close proximity to the catalytic cysteine-464 residue [1]. This spatial arrangement facilitates the formation of a covalent bond between the reactive chloromethyl amide group of MI-2 and the sulfur atom of cysteine-464 [1].

The irreversible nature of MI-2 binding is supported by time-course inhibition studies [1]. When MALT1 was preincubated with varying concentrations of MI-2 for different time periods, the percentage of enzyme inactivation increased progressively with time, reaching saturation plateaus [1]. This kinetic behavior is characteristic of irreversible covalent inhibition, distinguishing MI-2 from reversible MALT1 inhibitors [1].

| Parameter | Value | Method/Reference |

|---|---|---|

| Molecular Weight | 455.72 Da | Molecular weight calculation |

| Chemical Formula | C19H17Cl3N4O3 | Chemical structure |

| IC50 (in vitro) | 5.84 μM | Fluorescence assay |

| Target Residue | Cysteine-464 | LC-MS analysis |

| Binding Type | Irreversible/Covalent | NMR spectroscopy |

| Mass Shift (LC-MS) | 419.1 Da | Mass spectrometry |

| Cellular Concentration (0.2 μM treatment) | 5 μM | LC-MS measurement |

| Fold Accumulation | 18-30 fold | Cellular uptake assay |

Suppression of Protease Activity and Substrate Cleavage

MI-2 treatment results in comprehensive suppression of MALT1 protease activity through the inhibition of substrate cleavage reactions [1]. The paracaspase domain of MALT1 exhibits highly specific substrate recognition, cleaving peptide bonds immediately C-terminal to arginine residues [3] [4]. This arginine-specific cleavage represents a unique characteristic that distinguishes MALT1 from conventional caspases, which typically cleave after aspartic acid residues [3] [4].

The substrate specificity of MALT1 has been extensively characterized through positional-scanning combinatorial substrate libraries, revealing an optimal cleavage sequence of Leu-Val-Ser-Arg↓ [4]. The enzyme demonstrates a stringent requirement for arginine in the P1 position, with leucine being strongly favored in the P4 position [4]. Additionally, MALT1 requires a minimum substrate length of four amino acids for efficient cleavage, with no proteolytic activity observed on shorter peptides [4].

MI-2 treatment effectively blocks the cleavage of multiple physiologically important MALT1 substrates [1] [5]. The inhibitor prevents the processing of cylindromatosis (CYLD), a negative regulator of nuclear factor kappa B signaling, as demonstrated by the accumulation of uncleaved CYLD protein and the corresponding decrease in cleaved forms [1]. Similar inhibitory effects have been observed for other key substrates including A20/TNFAIP3, BCL10, RelB, and HOIL1 [1] [6] [7].

The protease inhibition by MI-2 extends to the cleavage of RNA-binding proteins that regulate messenger RNA stability [5] [8]. Regnase-1 (MCPIP1) and Roquin-1/2 proteins, which normally undergo MALT1-dependent cleavage leading to their degradation, are stabilized in the presence of MI-2 [5] [8]. This stabilization results in enhanced messenger RNA degradation capacity and altered post-transcriptional gene regulation [5] [8].

| Substrate | Cleavage Site Sequence | Functional Impact | Cleavage Efficiency (M⁻¹s⁻¹) |

|---|---|---|---|

| CYLD | Phe-Met-Ser-Arg↓ | Negative NF-κB regulation | 1.4 × 10³ |

| A20/TNFAIP3 | Gly-Ala-Ser-Arg↓ | Negative NF-κB regulation | ~10³ |

| BCL10 | Leu-Arg-Ser-Arg↓ | CBM complex regulation | ~10³ |

| RelB | Leu-Val-Ser-Arg↓ | Transcriptional regulation | ~10³ |

| HOIL1 | Leu-Arg-Thr-Arg↓ | NF-κB signaling modulation | ~10³ |

| Regnase-1/MCPIP1 | Leu-Arg-Ser-Arg↓ | mRNA stability regulation | ~10³ |

| Roquin-1 | Leu-Arg-Ser-Arg↓ | mRNA degradation regulation | ~10³ |

| Roquin-2 | Leu-Arg-Ser-Arg↓ | mRNA degradation regulation | ~10³ |

| NIK | Cys-Leu-Ser-Arg↓ | Non-canonical NF-κB signaling | ~10³ |

| CARD10 | Leu-Arg-Ser-Arg↓ | CBM complex regulation | ~10³ |

The kinetic parameters of substrate cleavage indicate that MALT1 exhibits moderate catalytic efficiency compared to other proteases, with optimal peptide substrates being cleaved at rates of 10³-10⁴ M⁻¹s⁻¹ [4]. The natural substrate CYLD demonstrates a cleavage rate of 1.4 × 10³ M⁻¹s⁻¹, which is comparable to the efficiency observed with optimal synthetic peptide substrates [4].

Modulation of Nuclear Factor Kappa B Signaling Pathways

MI-2 exerts complex effects on nuclear factor kappa B signaling through multiple mechanisms that depend on the cellular context and the specific pathway components involved [1] [9] [10]. In activated B cell-like diffuse large B cell lymphoma cells, MI-2 treatment results in significant suppression of nuclear factor kappa B reporter activity and inhibition of c-REL nuclear localization [1]. These effects are mediated through the protease-dependent functions of MALT1 rather than through interference with the canonical IκB kinase complex activation pathway [1].

The inhibition of MALT1 protease activity by MI-2 leads to altered nuclear factor kappa B signaling through the stabilization of negative regulatory proteins [1] [10]. A20/TNFAIP3, a key inhibitor of nuclear factor kappa B activation, normally undergoes MALT1-mediated cleavage at arginine-439, resulting in the generation of inactive protein fragments [10]. MI-2 treatment prevents this cleavage, leading to the accumulation of functional A20 protein and enhanced negative feedback regulation of nuclear factor kappa B signaling [1] [10].

The cleavage of RelB represents another critical mechanism through which MI-2 modulates nuclear factor kappa B activity [6]. RelB functions as an inhibitor of classical nuclear factor kappa B signaling by competing with RelA and c-Rel for DNA binding sites [6]. MALT1-dependent cleavage of RelB normally leads to its degradation, thereby relieving the inhibitory constraint on canonical nuclear factor kappa B complexes [6]. MI-2 treatment blocks this cleavage, resulting in RelB stabilization and enhanced inhibition of nuclear factor kappa B target gene expression [6].

Interestingly, the effects of MI-2 on nuclear factor kappa B signaling vary significantly depending on the cell type and stimulus conditions [9]. In endothelial cells stimulated with tumor necrosis factor alpha, MI-2 treatment does not affect the phosphorylation of IκB kinase, IκBα, or the p65 subunit of nuclear factor kappa B [9]. This observation indicates that MI-2 does not interfere with the canonical nuclear factor kappa B activation pathway in all cellular contexts [9].

| NF-κB Component | Effect of MI-2 | Mechanism | Cellular Context |

|---|---|---|---|

| c-REL nuclear localization | Inhibited | Indirect via substrate cleavage | ABC-DLBCL cells |

| NF-κB reporter activity | Suppressed | Protease-dependent | ABC-DLBCL cells |

| IKK phosphorylation | Not affected | MALT1-independent | Endothelial cells |

| IκBα degradation | Not affected | MALT1-independent | Endothelial cells |

| p65 phosphorylation | Not affected | MALT1-independent | Endothelial cells |

| RelB cleavage | Reduced | Direct substrate cleavage | Lymphocytes |

| A20 cleavage | Reduced | Direct substrate cleavage | Lymphocytes |

| CYLD cleavage | Reduced | Direct substrate cleavage | Lymphocytes |

The modulation of nuclear factor kappa B signaling by MI-2 extends to the regulation of gene expression programs [1] [8]. The inhibition of MALT1 protease activity leads to altered expression of nuclear factor kappa B target genes, including those involved in cell survival, inflammation, and immune activation [1] [8]. The selective nature of these effects suggests that MALT1 protease activity contributes to fine-tuning nuclear factor kappa B responses rather than serving as a general on/off switch for the pathway [10].

Induction of Ferroptosis via GPX4 and FTH1 Regulation

MI-2 induces ferroptosis through a novel dual-targeting mechanism that involves both direct inhibition of glutathione peroxidase 4 (GPX4) and regulation of ferritin heavy polypeptide 1 (FTH1) expression [11] [12] [13]. This mechanism represents a unique approach to ferroptosis induction that combines direct enzymatic inhibition with transcriptional regulation of iron homeostasis proteins [11] [12] [13].

The direct interaction between MI-2 and GPX4 has been demonstrated through activity-based protein profiling studies [12]. Using an alkyne-modified MI-2 probe, researchers identified GPX4 as the primary target associated with ferroptosis among 24 proteins that specifically bind to MI-2 [12]. Competition experiments confirmed that MI-2 directly binds to GPX4 and inhibits its enzymatic activity, leading to the accumulation of lipid peroxides and subsequent ferroptotic cell death [12].

The regulation of GPX4 by MI-2 operates through multiple mechanisms [12] [13]. In addition to direct enzymatic inhibition, MI-2 treatment promotes the degradation of GPX4 protein through its established target, MALT1 [12] [13]. Genome-wide CRISPR screening identified MALT1 as a significant regulator of GPX4 protein levels, with MALT1 knockout cells exhibiting reduced GPX4 protein expression despite comparable messenger RNA levels [12] [13]. This finding indicates that MALT1 regulates GPX4 at the post-transcriptional level, likely through protein stability mechanisms [12] [13].

The proteasomal degradation pathway plays a crucial role in MI-2-mediated GPX4 regulation [12]. Treatment with the proteasome inhibitor MG132 prevents the reduction in GPX4 protein levels induced by MI-2, while the protein synthesis inhibitor cycloheximide enhances the effect [12]. Additionally, MI-2 treatment increases the ubiquitination levels of GPX4, indicating that the compound promotes GPX4 degradation through the ubiquitin-proteasome system [12].

FTH1 regulation represents another critical component of MI-2-induced ferroptosis [11] [14]. FTH1, along with ferritin light chain, forms the ferritin complex that stores iron in a non-toxic form [15]. MI-2 treatment leads to significant downregulation of FTH1 expression, which disrupts cellular iron homeostasis and increases the availability of reactive iron species [11] [14]. The downregulation of FTH1 is prevented by pretreatment with the iron chelator deferoxamine or the ferroptosis inhibitor ferrostatin-1, confirming its role in the ferroptotic process [11] [14].

| Target Protein | MI-2 Effect | Mechanism | Functional Outcome |

|---|---|---|---|

| GPX4 | Direct inhibition + degradation | Dual targeting | Reduced antioxidant capacity |

| FTH1 | Downregulation | MALT1-dependent regulation | Iron homeostasis disruption |

| ACSL4 | Required for MI-2 sensitivity | PUFA-CoA metabolism | Enhanced ferroptosis sensitivity |

| LPCAT3 | Required for MI-2 sensitivity | PUFA-PL synthesis | Enhanced ferroptosis sensitivity |

| AGPAT3 | Required for MI-2 sensitivity | PUFA-ePL synthesis | Enhanced ferroptosis sensitivity |

| NCOA4 | Enhanced ferritinophagy | Ferritin degradation | Increased iron availability |

| GSH | Minimal depletion | Class II ferroptosis | Distinct from erastin mechanism |

| Lipid ROS | Increased accumulation | Lipid peroxidation | Oxidative cell death |

The metabolic requirements for MI-2-induced ferroptosis have been elucidated through genome-wide CRISPR screening [12]. Three genes essential for MI-2 sensitivity were identified: ACSL4, LPCAT3, and AGPAT3 [12]. ACSL4 converts polyunsaturated fatty acids into their respective acyl-CoAs, while LPCAT3 and AGPAT3 demonstrate specific preference for polyunsaturated fatty acid-CoA as substrates [12]. These enzymes collectively increase the levels of polyunsaturated fatty acid-containing phospholipids and ether phospholipids, thereby enhancing cellular susceptibility to ferroptosis [12].

The ferroptosis-inducing mechanism of MI-2 differs from that of classical System Xc- inhibitors such as erastin [12]. Unlike erastin, MI-2 demonstrates minimal inhibition of glutamate release and does not significantly decrease intracellular glutathione content [12]. This pattern indicates that MI-2 functions as a Class II ferroptosis inducer, primarily targeting GPX4 rather than depleting glutathione through cystine uptake inhibition [12].

Autophagy Activation and Cross-Talk with Ferroptosis

MI-2 treatment activates autophagy through multiple pathways that subsequently contribute to ferroptosis induction [11] [14] [16]. The activation of autophagy is evidenced by the enhanced conversion of LC3B-I to LC3B-II, a canonical marker of autophagosome formation [11] [14]. This autophagy activation is mechanistically linked to ferroptosis, as inhibition of autophagy through ATG7 deficiency or bafilomycin A1 treatment prevents MI-2-induced ferroptotic cell death [11] [14].

The mechanistic connection between autophagy and ferroptosis involves the degradation of ferritin through a specialized form of autophagy termed ferritinophagy [16] [17]. Nuclear receptor coactivator 4 (NCOA4) serves as the cargo receptor that mediates the selective autophagy of ferritin [17]. MI-2 treatment enhances ferritinophagy, leading to increased degradation of ferritin and subsequent release of chelated iron into the cytoplasm [11] [14]. This process increases the cellular labile iron pool, which promotes oxidative stress and ferroptotic cell death [17].

The temporal relationship between autophagy activation and ferroptosis induction has been characterized through time-course studies [11] [14]. Autophagy activation occurs early in the MI-2 treatment timeline, preceding the onset of ferroptotic cell death [11] [14]. The autophagy-mediated iron release creates a positive feedback loop that amplifies ferroptosis by increasing the availability of catalytic iron for lipid peroxidation reactions [17] [18].

mTOR signaling plays a crucial role in MI-2-induced autophagy activation [11] [14]. MI-2 treatment leads to inhibition of mTOR signaling, which normally suppresses autophagy under nutrient-rich conditions [11] [14]. The inhibition of mTOR removes the brake on autophagy initiation, allowing for enhanced autophagosome formation and the subsequent degradation of ferritin [11] [14].

| Autophagy Component | MI-2 Effect | Relationship to Ferroptosis | Temporal Sequence |

|---|---|---|---|

| LC3B conversion | Enhanced | Promotes iron release | Early activation |

| ATG7 | Required for ferroptosis | Essential for MI-2 ferroptosis | Required throughout |

| mTOR signaling | Inhibited | Enhances autophagy | Early inhibition |

| Ferritinophagy | Activated | Increases free iron | Concurrent with ferroptosis |

| Bafilomycin A1 | Blocks ferroptosis | Prevents iron release | Preventive when blocked |

| Autophagosome formation | Increased | Facilitates ferritin degradation | Precedes ferroptosis |

| Lysosomal function | Modulated | Iron homeostasis regulation | Throughout process |

| NCOA4-mediated degradation | Enhanced | Ferritin cargo recognition | Concurrent with autophagy |

The cross-talk between autophagy and ferroptosis extends beyond ferritin degradation to include the regulation of other ferroptosis-related proteins [16] [17]. Heat shock protein 70 (HSP70) and metallothioneins, which normally protect cells from oxidative stress, can be redirected to lysosomes through autophagy [17]. Once in the lysosomal compartment, these proteins may chelate redox-active iron, but their overall protective capacity is diminished in the context of enhanced ferritinophagy [17].

The regulation of autophagy by MI-2 also involves the modulation of circadian clock proteins [16]. The selective autophagy of ARNTL/BMAL1 through the cargo receptor SQSTM1/p62, known as clockophagy, contributes to lipid peroxidation and ferroptotic cell death by upregulating EGLN2 transcription and decreasing HIF1A-dependent lipid storage [16]. This mechanism represents an additional layer of complexity in the autophagy-ferroptosis cross-talk induced by MI-2 [16].

Purity

XLogP3

Exact Mass

Appearance

Storage

Dates

2: Xin BT, Schimmack G, Du Y, Florea BI, van der Marel GA, Driessen C, Krappmann

3: Li H, He H, Gong L, Fu M, Wang TT. Short Communication: Preferential Killing

4: Fontan L, Yang C, Kabaleeswaran V, Volpon L, Osborne MJ, Beltran E, Garcia M,

Explore Compound Types